6,7-Dimethoxynaphthalen-2-ol
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Overview
Description
6,7-Dimethoxynaphthalen-2-ol is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups (-OCH3) at the 6th and 7th positions and a hydroxyl group (-OH) at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxynaphthalen-2-ol typically involves the methoxylation of naphthalene derivatives. One common method includes the use of 2-methoxynaphthalene as a starting material. The process involves the following steps:
Methoxylation: 2-Methoxynaphthalene is treated with a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
6,7-Dimethoxynaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-Dimethoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6,7-Dimethoxynaphthalen-2-ol can be compared with other naphthalene derivatives such as:
2,7-Dimethoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,7-Dihydroxynaphthalene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
2,6-Dimethoxynaphthalene: Has methoxy groups at different positions, affecting its reactivity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33212-94-1 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,7-dimethoxynaphthalen-2-ol |
InChI |
InChI=1S/C12H12O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7,13H,1-2H3 |
InChI Key |
GEVJVOCTDVRYRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)O)OC |
Origin of Product |
United States |
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